![molecular formula C20H20Br2N2O2 B322603 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322603.png)
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Br2N2O2 and a molecular weight of 480.193 . This compound features a benzamide core substituted with bromine atoms and a cyclohexyl group, making it a subject of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Amidation: The resulting 2-bromobenzoyl chloride is then reacted with cyclohexylamine to form 2-bromo-N-cyclohexylbenzamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminium hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-{2-(2-bromobenzoyl)aminomethyl}benzamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
- Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-isobutyl-
Uniqueness
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C20H20Br2N2O2 |
|---|---|
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Br2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26) |
Clé InChI |
OYMAISMVMZDBQA-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
SMILES canonique |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)

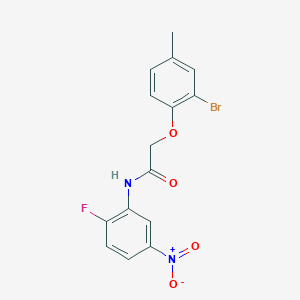
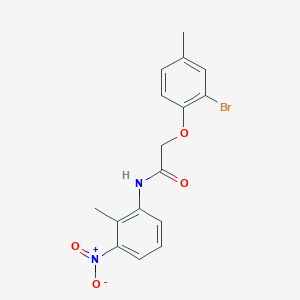
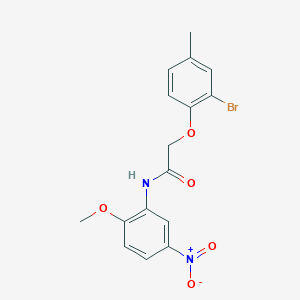
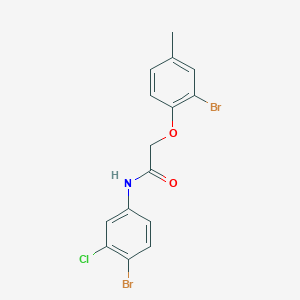
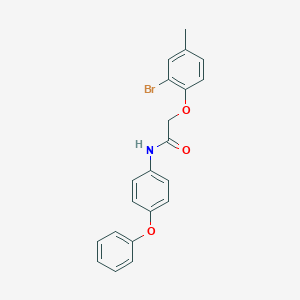
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322540.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B322541.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![2-(2,4-dibromophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B322543.png)
![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
